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Compound of Interest

Compound Name: 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Cat. No.: B026968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential mechanisms of action of impurities associated with the widely pre

blocker, Metoprolol. Given the critical importance of impurity profiling in drug safety and efficacy, this document consolidates available pharmacologica

data, outlines relevant experimental protocols, and visualizes key pathways and workflows. While extensive research has been conducted on Metopro

mechanistic data for many of its impurities remain limited in the public domain. This guide presents the current state of knowledge and provides the sc

for the evaluation of these compounds.

Introduction to Metoprolol and its Impurities
Metoprolol is a cardioselective β1-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and heart failure.[1] Its thera

primarily achieved by blocking the action of catecholamines (e.g., norepinephrine and epinephrine) at β1-receptors in the heart, leading to a reduction

cardiac contractility, and blood pressure. Impurities in the Metoprolol drug substance can originate from the manufacturing process, degradation of the

pharmaceutical ingredient (API) during storage, or metabolism in the body. These impurities must be monitored and controlled to ensure the safety an

final drug product, as mandated by regulatory bodies like the FDA and through ICH guidelines.[2][3]

Profile of Known Metoprolol Impurities
A number of impurities related to Metoprolol have been identified and are listed in various pharmacopeias (e.g., European Pharmacopoeia - EP) or ha

characterized in scientific literature. These include process-related impurities, degradation products, and metabolites.

Table 1: Summary of Known Metoprolol Impurities and Metabolites
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Impurity Name Chemical Name CAS Number Molecular Formula Notes

Metoprolol EP Impurity A

(2RS)-1-(Ethylamino)-3-[4-(2-

methoxyethyl)phenoxy]propan-2-

ol

109632-08-8 C₁₄H₂₃NO₃

Process-related impur

Structurally similar to 

with an ethyl group ins

isopropyl group.

Metoprolol EP Impurity D

3-[4-(2-

Methoxyethyl)phenoxy]propane-

1,2-diol

62572-90-1 C₁₂H₁₈O₄

Degradation product, 

hydrolysis of the epox

intermediate in Metop

synthesis.[4]

Metoprolol EP Impurity F
1-phenoxy-3-(propan-2-

ylamino)propan-2-ol
7695-63-8 C₁₂H₁₉NO₂

Process-related impur

the 4-(2-methoxyethyl

substituent on the phe

Metoprolol EP Impurity G

(Tyrosol)
2-(4-Hydroxyphenyl)ethanol 501-94-0 C₈H₁₀O₂

Process-related impur

degradation product. A

known natural phenoli

antioxidant.[5]

Metoprolol EP Impurity J

1-[2-Hydroxy-3-[4-(2-

methoxyethyl)phenoxy]propoxy]-

3-[(1-methylethyl)amino]-2-

propanol

163685-37-8 C₁₈H₃₁NO₅ A dimeric impurity.

Metoprolol EP Impurity M
1,3-bis(isopropylamino)propan-2-

ol
343785-33-1 (free base) C₉H₂₂N₂O Process-related impur

N-Desisopropyl Metoprolol

1-amino-3-[4-(2-

methoxyethyl)phenoxy]propan-2-

ol

74027-60-4 C₁₂H₁₉NO₃ A metabolite of Metop

α-Hydroxymetoprolol

1-[4-(2-

methoxyethyl)phenoxy]-3-[(1-

methylethyl)amino]propane-2,α-

diol

- C₁₅H₂₅NO₄
An active metabolite o

Metoprolol.

N-Nitroso Metoprolol

1-[4-(2-

Methoxyethyl)phenoxy]-3-[(1-

methylethyl)nitrosoamino]-2-

propanol

138768-62-4 C₁₅H₂₄N₂O₄

A potential genotoxic i

formed by nitrosation 

Metoprolol.[6]

Metoprolol Dimer
1,3-bis[4-(2-Methoxyethyl)

phenoxy]propan-2-ol
230975-30-1 C₂₁H₂₈O₅ A dimeric impurity.

Mechanisms of Action of Specific Impurities
Detailed pharmacological data for most Metoprolol impurities are not publicly available. However, based on available research and structural analysis

mechanisms can be described or inferred.

Beta-Adrenergic Receptor Activity
Impurities that retain the core pharmacophore of Metoprolol—the aryloxypropanolamine structure—have the potential to interact with beta-adrenergic

α-Hydroxymetoprolol: This active metabolite has been shown to possess beta-blocking activity, but its potency is approximately one-tenth that of M

Metoprolol EP Impurity A and F: Due to their structural similarity to Metoprolol, it is plausible that these impurities could act as competitive antagoni

receptors.[7][8] However, the alterations to the amine substituent (Impurity A) or the phenoxy group (Impurity F) would likely result in significantly lo

and/or selectivity compared to the parent drug. Experimental verification is required to confirm this hypothesis.
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Other Impurities (D, G, J, M, Dimer): Impurities lacking the complete aryloxypropanolamine structure, such as Impurity D (a diol) and Impurity G (a 

unlikely to exhibit significant beta-blocking activity.

Metoprolol and potentially some of its structurally related impurities exert their primary effect by competitively inhibiting the binding of norepinephrine a

β1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This activat

cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellula

type calcium channels, resulting in increased heart rate and contractility. By blocking this cascade, Metoprolol reduces cardiac workload.
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Caption: Beta-1 adrenergic receptor signaling pathway and site of inhibition by Metoprolol.

Genotoxic Mechanism of N-Nitroso Metoprolol
N-Nitroso Metoprolol is a nitrosamine impurity of significant concern due to its potential genotoxicity.[6] Research has shown that this compound can i

damage.

Mechanism: N-Nitroso Metoprolol requires metabolic activation to exert its genotoxic effect. It does not directly cause DNA fragmentation in cell line

metabolic enzymes (e.g., V79 Chinese hamster lung cells). However, in primary cultures of rat and human hepatocytes, which are metabolically ac

dependent DNA fragmentation.[9][10] This indicates that liver enzymes (likely cytochrome P450s) convert N-Nitroso Metoprolol into a reactive elect

that can then form adducts with DNA, leading to strand breaks and triggering DNA repair mechanisms. If this damage is not properly repaired, it ca

and potentially cancer.

Table 2: Quantitative Genotoxicity Data for N-Nitroso Metoprolol

Assay Cell Type Endpoint
Effective Concentration
Range

Reference

DNA Fragmentation (Alkaline

Elution)
Rat and Human Hepatocytes DNA strand breaks 0.1 - 1 mM [9]

DNA Repair Synthesis

(Autoradiography)
Rat and Human Hepatocytes Unscheduled DNA synthesis 0.1 - 1 mM [9]

Micronucleus Test Rat Hepatocytes (in vivo) Micronucleus formation 1000 mg/kg [11]

digraph "Genotoxicity Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

Impurity [label="N-Nitroso Metoprolol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Metabolism [label="Metabolic Activation\n(e.g., CYP450 in Liver)", shape=ellipse, fillcolor="#FBBC05", fontcol

Reactive_Metabolite [label="Reactive Electrophilic\nMetabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DNA [label="Cellular DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Damage [label="DNA Damage\n(e.g., Strand Breaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Repair [label="DNA Repair\nMechanisms", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Mutation [label="Mutations\n(if repair fails)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#

Impurity -> Metabolism;

Metabolism -> Reactive_Metabolite;

Reactive_Metabolite -> DNA [label="Covalently Binds"];

DNA -> Adducts [arrowhead=none];

Adducts -> Damage;

Damage -> Repair;

Repair -> DNA [label="Successful Repair", color="#34A853"];

Repair -> Mutation [label="Repair Failure", color="#EA4335"];

}

Caption: Proposed mechanism for the genotoxicity of N-Nitroso Metoprolol.
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Antioxidant and Cardioprotective Effects of Impurity G (Tyrosol)
Metoprolol EP Impurity G is chemically identical to Tyrosol (2-(4-hydroxyphenyl)ethanol), a natural phenolic compound found in olive oil.[5] Unlike oth

Tyrosol has been studied for its own biological effects, which are distinct from beta-blockade.

Mechanism: Tyrosol acts as an antioxidant, protecting cells from oxidative stress.[12] It has also demonstrated cardioprotective effects in preclinica

suggest that Tyrosol activates pro-survival signaling pathways in the heart, including the phosphorylation of Akt and endothelial nitric oxide synthas

Furthermore, it has been shown to induce the expression of Sirtuin 1 (SIRT1), a protein linked to cellular longevity and stress resistance.[13] This m

suggests a potential beneficial effect, although its relevance at the low concentrations found as an impurity is unknown.
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Caption: Proposed cardioprotective signaling pathways activated by Metoprolol Impurity G (Tyrosol).

Experimental Protocols for Impurity Characterization
The following sections describe standard, exemplary protocols that are used to determine the pharmacological and toxicological profiles of beta-block

impurities.

Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. A competitive binding format is used to m

effectively an impurity competes with a known radiolabeled ligand for binding to β1- and β2-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of a Metoprolol impurity for β1- and β2-adrenergic receptors.

Materials:

Membrane Preparations: Cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

Radioligand: A non-selective or selective beta-receptor antagonist radiolabeled with a high-specific-activity isotope, such as [¹²⁵I]-Cyanopindolol ([¹²

Test Compound: The Metoprolol impurity of interest, dissolved and serially diluted.

Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker (e.g., 10 µM Propranolol).[14]

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

Scintillation Counter.

Protocol:
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Plate Setup: In a 96-well plate, set up wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand +

control), and Competition (membranes + radioligand + serial dilutions of the test impurity).

Incubation: Add the membrane preparation, appropriate control or test compound solution, and finally the radioligand to each well.

Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates rec

radioligand from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

Counting: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of the test impurity.

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ (the concentration of impurity that inhibi

radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dis

for the receptor.[16]
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Caption: General workflow for a competitive radioligand binding assay.

Functional cAMP Assay
This assay measures the functional consequence of receptor binding by quantifying the level of the second messenger, cAMP. It can determine if an i

antagonist (blocks agonist-induced cAMP production), an agonist (stimulates cAMP production), or a partial agonist.

Objective: To determine the functional activity (antagonism or agonism) of a Metoprolol impurity at β1-adrenergic receptors.

Materials:

Cell Line: A cell line expressing the human β1-adrenergic receptor (e.g., HEK293).

Agonist: A known beta-agonist, such as Isoproterenol.

Test Compound: The Metoprolol impurity of interest.

cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[17]
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Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

Protocol (Antagonist Mode):

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

Pre-incubation: Pre-incubate the cells with serial dilutions of the test impurity (or vehicle control) in the presence of a PDE inhibitor for a short perio

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC₈₀ of Isoproterenol) to stimulate cAMP production.

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions

Data Analysis: Plot the cAMP level against the log concentration of the impurity to generate a dose-response curve and determine the IC₅₀ for the i

stimulated cAMP production.

In Vitro Cytotoxicity and Genotoxicity Assays
These assays are essential for evaluating the toxicological potential of impurities.

Cytotoxicity Assay (e.g., MTT Assay):

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 

tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol Outline:

Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

Expose the cells to various concentrations of the impurity for a defined period (e.g., 24-72 hours).

Add MTT reagent and incubate, allowing formazan crystals to form.

Solubilize the formazan crystals with a solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm).

Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (concentration causing 50% cytotoxicity).[18]

Genotoxicity Assay (e.g., Ames Test or Hepatocyte DNA Damage Assay):

Ames Test (Bacterial Reverse Mutation Assay): A widely used screening test to assess the mutagenic potential of a chemical. It uses several strain

typhimurium with mutations in genes required for histidine synthesis. The assay measures the ability of the test compound to cause a reverse muta

bacteria to grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect com

activation.[19]

Hepatocyte DNA Damage Assay: As used for N-Nitroso Metoprolol, this involves exposing primary hepatocytes to the impurity.[9] DNA damage can

using methods like the alkaline elution assay, which measures the rate at which DNA single strands pass through a filter, with a faster rate indicatin

breaks.

Conclusion
The safety and efficacy of Metoprolol are contingent upon the stringent control of its impurities. While the primary mechanism of Metoprolol is well-und

specific biological activities of most of its related compounds are not well-documented in publicly accessible literature. This guide has synthesized the

information, highlighting the known genotoxic mechanism of N-Nitroso Metoprolol and the distinct antioxidant and cardioprotective actions of Impurity 

impurities that are structurally analogous to Metoprolol, a potential for interaction with adrenergic receptors can be inferred, though this requires expe

confirmation. The provided experimental protocols offer a clear framework for the pharmacological and toxicological characterization of these and oth
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impurities, forming a crucial component of drug development and regulatory submission. Further research into the specific mechanisms of these com

for a complete understanding of the safety profile of Metoprolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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